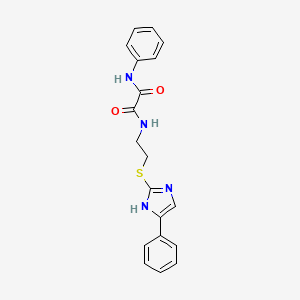

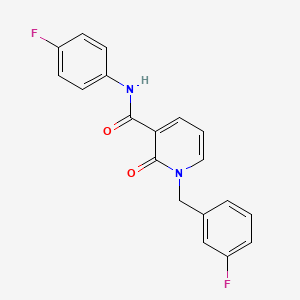

N1-phenyl-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of N-(2-bromoethyl)phthalimide with 4-phenyl-1H-imidazole-2-thiol to form N-(2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)phthalimide, which is then reacted with phenylhydrazine to form N1-phenyl-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide.Molecular Structure Analysis

The molecular weight of this compound is 366.44. The InChI Key is QNGUKICJBADNOA-UHFFFAOYSA-N.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of N-(2-bromoethyl)phthalimide with 4-phenyl-1H-imidazole-2-thiol in the presence of a base such as potassium carbonate and a solvent such as DMF to form N-(2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)phthalimide. This intermediate is then reacted with phenylhydrazine in the presence of a reducing agent such as sodium borohydride and a solvent such as ethanol to form this compound.Physical And Chemical Properties Analysis

Imidazole, a core structure in this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Synthesis and Characterization

Imidazole derivatives, including those with phenyl groups and thioether linkages, are synthesized through various methods, including cyclocondensation and reactions with phenacyl bromides, showcasing the versatility and adaptability of imidazole chemistry in generating targeted compounds for specific applications (Rajkumar, Kamaraj, & Krishnasamy, 2014); (El′tsov, Mokrushin, Smirnova, & Shafikov, 2011). These synthetic pathways are crucial for the development of new drugs and materials with enhanced properties.

Biological Evaluation

Imidazole derivatives demonstrate significant biological activities, including antimicrobial effects against a variety of pathogens. The structure-activity relationship is key to understanding how variations in the imidazole ring or its substitutions affect biological efficacy (Desai et al., 2012); (Shimada et al., 2005). This is particularly relevant for the development of new therapeutic agents.

Material Science Applications

The incorporation of imidazole derivatives into materials science, particularly in the development of electron-transport materials (ETMs) for organic light-emitting diodes (OLEDs), exemplifies their utility beyond biological contexts. The modification of imidazole structures can significantly affect the photophysical properties, energy levels, and electron mobilities of ETMs, contributing to the advancement of OLED technology (Wang et al., 2015).

Mechanism of Action

The mechanism of action of this compound involves the inhibition of various enzymes and signaling pathways that are critical for cancer cell growth and survival.

properties

IUPAC Name |

N'-phenyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c24-17(18(25)22-15-9-5-2-6-10-15)20-11-12-26-19-21-13-16(23-19)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,20,24)(H,21,23)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGUKICJBADNOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2556149.png)

![3-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2556152.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-Acetamidopropanoyl]amino]-3-methylbutanoyl]amino]-3-cycloheptylpropanoic acid](/img/structure/B2556168.png)

![12-(3,4-Dimethylbenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2556170.png)

![1-Azabicyclo[2.2.1]heptan-4-ylmethanamine;dihydrochloride](/img/structure/B2556171.png)